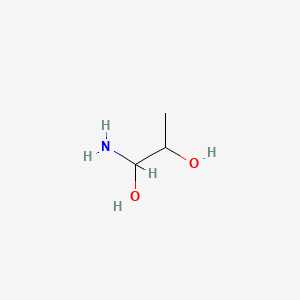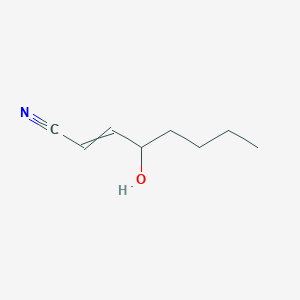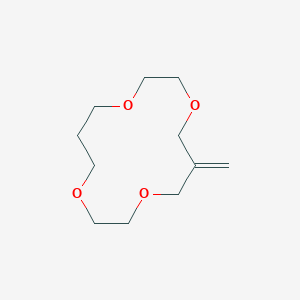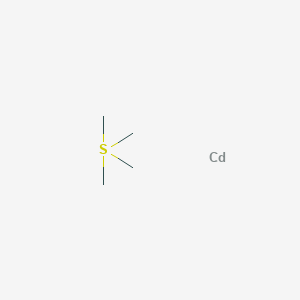
Cadmium;tetramethyl-lambda4-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;tetramethyl-lambda4-sulfane is a chemical compound that features cadmium as its central element. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound is characterized by the presence of tetramethyl-lambda4-sulfane, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;tetramethyl-lambda4-sulfane typically involves the reaction of cadmium salts with tetramethyl-lambda4-sulfane under controlled conditions. One common method includes the use of cadmium chloride and tetramethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cadmium salts are reacted with tetramethyl-lambda4-sulfane. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.
Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.
Scientific Research Applications
Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.
Mechanism of Action
The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Cadmium sulfide: Used in similar applications but lacks the tetramethyl-lambda4-sulfane group.
Cadmium oxide: Another cadmium compound with different chemical properties and applications.
Zinc sulfide: Similar in structure but contains zinc instead of cadmium.
Uniqueness: Cadmium;tetramethyl-lambda4-sulfane is unique due to the presence of the tetramethyl-lambda4-sulfane group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and targeted drug delivery systems.
Properties
CAS No. |
91071-62-4 |
|---|---|
Molecular Formula |
C4H12CdS |
Molecular Weight |
204.62 g/mol |
IUPAC Name |
cadmium;tetramethyl-λ4-sulfane |
InChI |
InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3; |
InChI Key |
QDGVALTYPASJAI-UHFFFAOYSA-N |
Canonical SMILES |
CS(C)(C)C.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
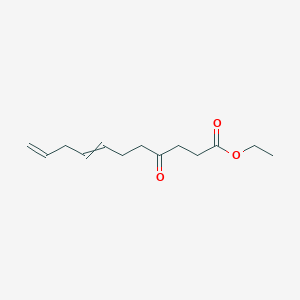
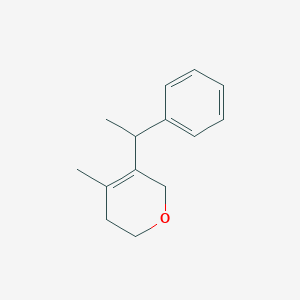
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
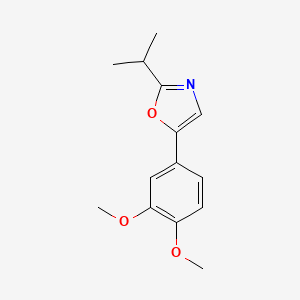
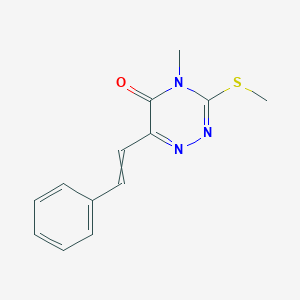
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
